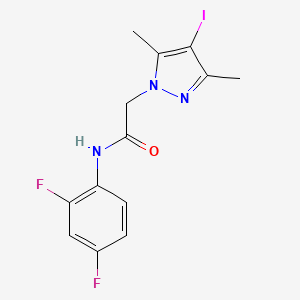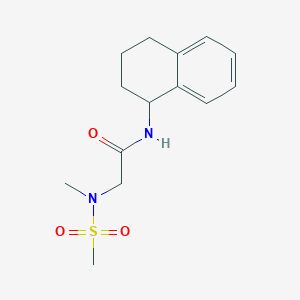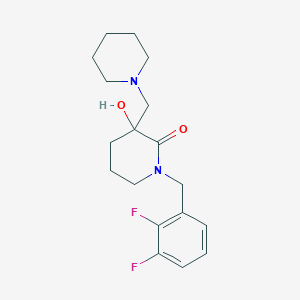![molecular formula C17H26ClNO2 B6075949 4-[4-(mesityloxy)but-2-en-1-yl]morpholine hydrochloride](/img/structure/B6075949.png)
4-[4-(mesityloxy)but-2-en-1-yl]morpholine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(mesityloxy)but-2-en-1-yl]morpholine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used in laboratory experiments to study its mechanism of action and its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-[4-(mesityloxy)but-2-en-1-yl]morpholine hydrochloride involves its interaction with specific enzymes and proteins in the body. This compound has been shown to inhibit the activity of certain enzymes, leading to a decrease in their function. Additionally, it has been observed to bind to specific proteins, altering their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific enzymes and proteins it interacts with. This compound has been shown to have anti-inflammatory and anti-tumor effects, as well as the ability to modulate the immune system's response. Additionally, it has been observed to have a neuroprotective effect, making it a potential therapeutic agent for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[4-(mesityloxy)but-2-en-1-yl]morpholine hydrochloride in lab experiments is its high purity and stability, which allows for consistent and reproducible results. Additionally, its specific mechanism of action and biochemical effects make it a valuable tool for studying enzyme function and protein structure. However, one limitation is that this compound may not be suitable for all types of experiments, and its effects may vary depending on the specific conditions and experimental design.
Direcciones Futuras
There are many future directions for research involving 4-[4-(mesityloxy)but-2-en-1-yl]morpholine hydrochloride. One potential area of focus is the development of new therapies for neurological disorders, taking advantage of its neuroprotective effects. Additionally, this compound may be used in the development of new drugs and therapies for cancer and other diseases. Further research is also needed to fully understand its mechanism of action and its potential applications in various fields.
In conclusion, this compound is a valuable compound with numerous scientific research applications. Its specific mechanism of action and biochemical and physiological effects make it a valuable tool for studying enzyme function and protein structure. While there are limitations to its use in certain types of experiments, its potential applications in various fields make it a promising area of research for the future.
Métodos De Síntesis
The synthesis of 4-[4-(mesityloxy)but-2-en-1-yl]morpholine hydrochloride involves the reaction between 4-(mesityloxy)but-2-en-1-ol and morpholine hydrochloride. The reaction is carried out in the presence of a catalyst such as triethylamine, and the product is obtained after purification through column chromatography. The yield of the product is typically around 70-80%.
Aplicaciones Científicas De Investigación
4-[4-(mesityloxy)but-2-en-1-yl]morpholine hydrochloride has various scientific research applications, including its use as a ligand in chemical synthesis, as a reagent in the preparation of novel compounds, and as a tool in studying the mechanism of action of certain enzymes. Additionally, this compound has been used in the development of new drugs and therapies for various diseases.
Propiedades
IUPAC Name |
4-[(E)-4-(2,4,6-trimethylphenoxy)but-2-enyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2.ClH/c1-14-12-15(2)17(16(3)13-14)20-9-5-4-6-18-7-10-19-11-8-18;/h4-5,12-13H,6-11H2,1-3H3;1H/b5-4+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHBTXWCXQLWNH-FXRZFVDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC=CCN2CCOCC2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)OC/C=C/CN2CCOCC2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-chloro-1H-indol-1-yl)acetyl]glycine](/img/structure/B6075869.png)
![9-phenyl-7-(3-pyridinylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6075880.png)
![N-(4-methoxy-2-methylphenyl)-3-{1-[(phenylthio)acetyl]-3-piperidinyl}propanamide](/img/structure/B6075884.png)
![5-(2,3-dichlorophenyl)-2-(propylthio)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6075888.png)
![N-[4-(acetylamino)phenyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B6075892.png)

![1-{2-oxo-2-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]ethyl}azepane](/img/structure/B6075910.png)

![(3-chlorophenyl)(1-{[5-(3-isoxazolyl)-2-thienyl]sulfonyl}-3-piperidinyl)methanone](/img/structure/B6075918.png)
![1-cyclopentyl-4-{3-[3-(diethylamino)-2-hydroxypropoxy]-4-methoxybenzyl}-2-piperazinone](/img/structure/B6075921.png)
![3-{1-[(1,2-dimethyl-1H-indol-3-yl)methyl]-4-piperidinyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6075925.png)
![3-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-6-nitro-4-phenyl-2(1H)-quinolinone](/img/structure/B6075926.png)

![5-fluoro-3-hydroxy-3-[2-(2-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B6075965.png)